molecular formula C20H32N6O2 B6445485 1-(4-methylpiperidin-1-yl)-2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2640956-02-9

1-(4-methylpiperidin-1-yl)-2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6445485
CAS No.: 2640956-02-9
M. Wt: 388.5 g/mol
InChI Key: QCUNUMSFKXSHAW-UHFFFAOYSA-N
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Description

The compound “1-(4-methylpiperidin-1-yl)-2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one” is a complex organic molecule. It contains several functional groups, including a methylpiperidinyl group, a morpholinyl group, a pyrimidinyl group, and a piperazinyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The InChI code for this compound is 1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds .


Physical and Chemical Properties Analysis

The compound is a liquid at ambient temperature . It has a molecular weight of 197.32 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the current literature .

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. It’s possible that the compound could have biological activity due to the presence of the morpholinyl and pyrimidinyl groups, which are found in many biologically active compounds .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause eye irritation (H319) and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O2/c1-17-3-6-25(7-4-17)19(27)16-23-8-10-24(11-9-23)18-2-5-21-20(22-18)26-12-14-28-15-13-26/h2,5,17H,3-4,6-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUNUMSFKXSHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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